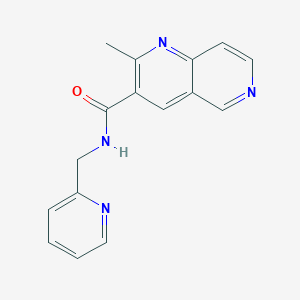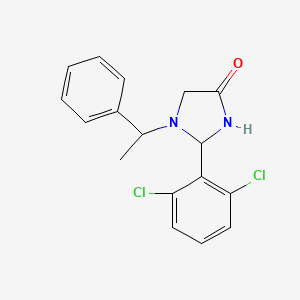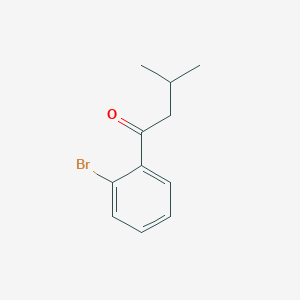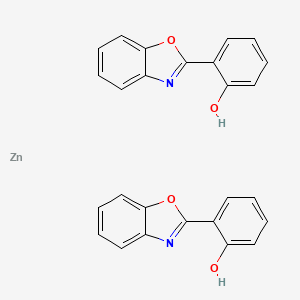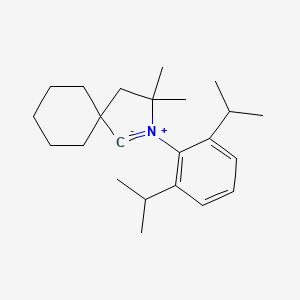
(CAAC-Cy)Rh(COD)Cl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (CAAC-Cy)Rh(COD)Cl is a rhodium complex with the chemical name [2-[2,6-bis(1-methylethyl)phenyl]-3,3-dimethyl-2-azaspiro[4.5]dec-1-ylidene]chloro[(1,2,5,6-η)-1,5-cyclooctadiene]rhodium . This compound is known for its selective hydrogenation capabilities, particularly in the hydrogenation of arenes, including fluoroarenes, to produce all-cis-multifluorinated cycloalkanes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (CAAC-Cy)Rh(COD)Cl involves the reaction of free cyclic (amino)(alkyl)carbene (CAAC) with rhodium complexes such as [Rh(COD)Cl]2 . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents and specific temperatures to facilitate the reaction.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of automated synthesis platforms, such as the Synple Automated Synthesis Platform, can streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (CAAC-Cy)Rh(COD)Cl primarily undergoes hydrogenation reactions. It is a selective hydrogenation catalyst used for the hydrogenation of various arenes, including fluoroarenes . The compound can also facilitate the hydrogenation of aromatic ketones and phenols .
Common Reagents and Conditions: The hydrogenation reactions involving this compound typically require hydrogen gas and are conducted under specific pressure and temperature conditions. The presence of the rhodium complex as a catalyst is crucial for the selective hydrogenation process .
Major Products: The major products formed from the hydrogenation reactions catalyzed by this compound include all-cis-multifluorinated cycloalkanes and saturated heterocycles . These products are valuable for further derivatization and applications in various fields.
Wissenschaftliche Forschungsanwendungen
(CAAC-Cy)Rh(COD)Cl has several scientific research applications:
Wirkmechanismus
The mechanism of action of (CAAC-Cy)Rh(COD)Cl involves the coordination of the rhodium center with the cyclic (amino)(alkyl)carbene ligand, which enhances the catalytic activity of the complex . The strong σ-donating properties of the CAAC ligand facilitate the reduction of aromatic ketones and phenols by reducing the aryl groups . This unique catalytic activity allows for the selective hydrogenation of various substrates under mild conditions .
Vergleich Mit ähnlichen Verbindungen
- Chloro(1,5-cyclooctadiene)rhodium(I) dimer
- 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
Uniqueness: (CAAC-Cy)Rh(COD)Cl stands out due to its high selectivity in hydrogenation reactions and its ability to produce all-cis-multifluorinated cycloalkanes . The presence of the cyclic (amino)(alkyl)carbene ligand enhances its catalytic properties, making it more effective than other similar rhodium complexes .
Eigenschaften
Molekularformel |
C23H35N |
|---|---|
Molekulargewicht |
325.5 g/mol |
InChI |
InChI=1S/C23H35N/c1-17(2)19-11-10-12-20(18(3)4)21(19)24-16-23(15-22(24,5)6)13-8-7-9-14-23/h10-12,17-18H,7-9,13-15H2,1-6H3 |
InChI-Schlüssel |
JMRDSOGPCPPHML-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)[N+]2=[C-]C3(CCCCC3)CC2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-hydroxy-1,4a,6-trimethyl-5-(3-methylidenepent-4-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13400695.png)
![(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-alpha-[(1R)-1-methylethyl]-4,6-methano-1,3,2-benzodioxaborole-2-methanamine hydrochloride](/img/structure/B13400706.png)
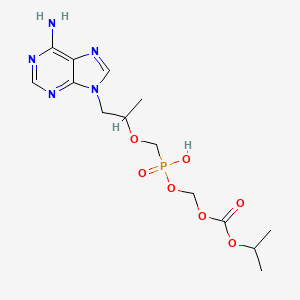
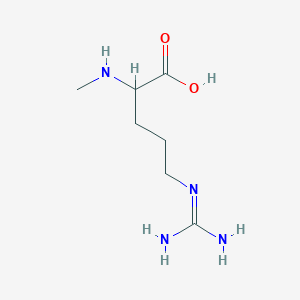
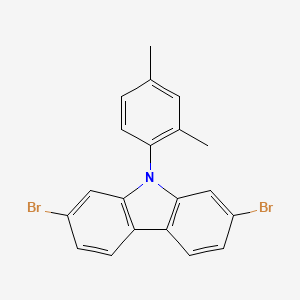
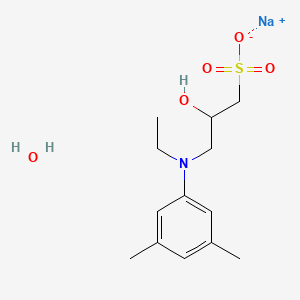
![(3S,6S)-6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13400726.png)
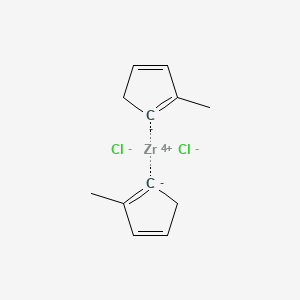
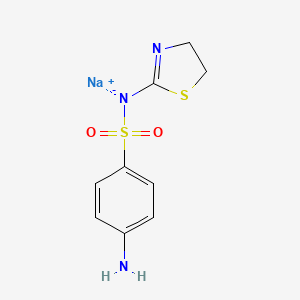
![2-Biphenyl-4-yl-7-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13400748.png)
